molecular formula C16H18BrNO2S2 B5016995 4-bromo-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide

4-bromo-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide

Cat. No.: B5016995
M. Wt: 400.4 g/mol
InChI Key: PVAVZCXJXZBDIT-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide” is an organic compound. It likely contains a benzene ring due to the presence of ‘benzyl’ in its name. The ‘4-bromo’ indicates the presence of a bromine atom attached to the fourth carbon of the benzene ring. The ‘N-{2-[(4-methylbenzyl)thio]ethyl}’ suggests the presence of a sulfonamide group attached to the nitrogen atom .


Molecular Structure Analysis

The exact molecular structure would depend on the specific arrangement of the atoms and groups within the compound. This could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom might be replaced in a nucleophilic substitution reaction, or the compound could participate in reactions involving the sulfonamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. These might include its melting and boiling points, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific research, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, brominated compounds can often be hazardous and require careful handling .

Properties

IUPAC Name

4-bromo-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S2/c1-13-2-4-14(5-3-13)12-21-11-10-18-22(19,20)16-8-6-15(17)7-9-16/h2-9,18H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAVZCXJXZBDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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